Depiperazinothiosildenafil

Description

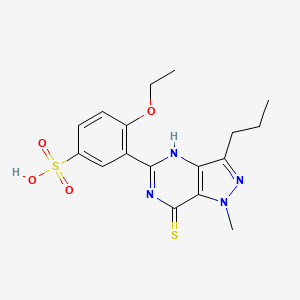

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S2/c1-4-6-12-14-15(21(3)20-12)17(26)19-16(18-14)11-9-10(27(22,23)24)7-8-13(11)25-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,26)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCQIYUAKPKDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353018-10-6 | |

| Record name | Depiperazinothiosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353018106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEPIPERAZINOTHIOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y254E6O9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Characterization

Synthetic Pathways and Methodologies

Currently, there are no published reports on the targeted, multi-step chemical synthesis of Depiperazinothiosildenafil. Instead, its formation is described as the result of the hydrolytic cleavage of the S-N bond within the sulfonamide group of its parent compound, thiosildenafil (B29118). researchgate.netmdpi.comarxiv.org This reaction suggests that this compound may be formed as a byproduct during the synthesis of thiosildenafil or as a degradation product within a formulated supplement. The process involves the breaking of the bond connecting the sulfur atom of the sulfonyl group and the nitrogen atom of the piperazine (B1678402) ring in the thiosildenafil molecule. researchgate.net

Sildenafil (B151) as a Precursor

Spectroscopic and Spectrometric Analysis

The definitive identification and structural characterization of this compound were accomplished through a combination of spectroscopic and spectrometric methods. researchgate.netarxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy was a key technique in elucidating the structure of this compound. researchgate.netarxiv.org While specific chemical shift data for this compound is not widely published, ¹H NMR spectroscopy, in general, allows for the identification and quantification of sildenafil analogues in complex mixtures. researchgate.net Techniques such as 1D and 2D NMR (e.g., COSY) are used to determine the precise arrangement of atoms in the molecule, confirming its identity as a distinct analogue formed from the hydrolysis of thiosildenafil. arxiv.org

Mass spectrometry (MS) provides critical information on the molecular weight and fragmentation pattern of a compound. libretexts.orgmdpi.com For this compound, high-resolution mass spectrometry confirmed a molecular formula of C₁₇H₂₀N₄O₄S₂. nih.gov Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected ion, have been used to further confirm the structure. spectroscopyonline.comcore.ac.uk The protonated molecule [M+H]⁺ appears at a mass-to-charge ratio (m/z) of 409. nih.gov Key fragment ions observed in MS/MS analysis are found at m/z 295 and 354, which correspond to specific structural components of the molecule. nih.gov

Table 1: Mass Spectrometry Data for this compound

| Ion | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 409 |

| Fragment Ion 1 | 295 |

| Fragment Ion 2 | 354 |

Data sourced from reference nih.gov

Infrared (IR) spectroscopy measures the vibration of molecules and is used to identify the functional groups present in a compound. thermofisher.com The IR spectrum of this compound was used alongside NMR and MS to confirm its structure. researchgate.netarxiv.org Analysis of its spectrum revealed characteristic absorption bands at 1498 cm⁻¹, 1258 cm⁻¹, and 927 cm⁻¹, which are associated, at least in part, with the C=S (thione) stretching vibration, a key feature distinguishing it and thiosildenafil from sildenafil. phcogj.com

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the atomic arrangement and connectivity within a molecule.

NMR spectroscopy stands as a cornerstone in the structural analysis of synthetic compounds like Depiperazinothiosildenafil. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy is a primary tool for determining the structure of organic molecules by mapping the chemical environment of hydrogen atoms. In the analysis of dietary supplements found to contain this compound, ¹H NMR spectra are crucial for identifying the presence of this specific analogue. researchgate.net The technique allows for the comparison of signals from a suspect sample against those of known sildenafil (B151) analogues and reference standards. While specific chemical shift data for this compound is detailed in dedicated analytical studies, the general approach involves identifying characteristic signals corresponding to the aromatic, ethoxy, and pyrazolopyrimidine core structures, and noting the absence of signals corresponding to the N-methylpiperazine moiety found in thiosildenafil (B29118).

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal, allowing for a carbon count and insight into the types of carbon atoms present (e.g., C=O, C=S, aromatic C-H, aliphatic CH₃, CH₂, CH). For this compound, ¹³C NMR is used to confirm the core structure and the changes resulting from the hydrolysis of the sulfonamide bond. The presence of the thioketone (C=S) group, a key feature of thiosildenafil and its derivatives, would be confirmed by a characteristic downfield chemical shift.

Table 1: Representative ¹H and ¹³C NMR Data for Sildenafil Analogues (Illustrative) Note: This table is illustrative and based on typical chemical shifts for sildenafil-type structures. Actual data for this compound would be found in specific analytical reports.

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 110 - 140 |

| Pyrimidine CH | ~8.0 | ~150 |

| O-CH₂ (Ethoxy) | ~4.1 (quartet) | ~65 |

| O-CH₂-CH₃ (Ethoxy) | ~1.4 (triplet) | ~15 |

| N-CH₃ (Propyl) | ~2.8 (triplet) | ~22 |

| N-CH₂-CH₂ (Propyl) | ~1.8 (sextet) | ~23 |

| N-CH₂-CH₂-CH₃ (Propyl) | ~0.9 (triplet) | ~11 |

| C=O (Sildenafil) | - | ~165 |

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. This "virtual chromatography" is particularly useful for analyzing complex mixtures like adulterated dietary supplements without the need for physical separation of the components. shu.edu For a sample containing this compound alongside its precursor thiosildenafil and other excipients, a 2D DOSY experiment would show distinct rows of signals for each compound, all aligned at different diffusion coefficient values. shu.edu This allows for the unambiguous assignment of NMR signals to each specific molecule in the mixture, confirming the presence of this compound as a separate entity. shu.edu Three-dimensional DOSY-COSY experiments can further provide structural information by correlating diffusion with scalar couplings. shu.edu

The advent of benchtop, low-field (LF) NMR spectrometers has provided a more accessible tool for the rapid screening of counterfeit and adulterated products. researchgate.netcore.ac.uk These instruments, typically operating at 60 MHz, can be used for the qualitative analysis of suspected supplements. acs.org After a simple extraction and a short acquisition time (around 5-20 minutes), the resulting ¹H NMR spectrum can quickly indicate the presence or absence of a declared active pharmaceutical ingredient (API), or the presence of unexpected compounds like this compound. core.ac.ukrsc.org While the resolution is lower than high-field NMR, characteristic signals for sildenafil-type structures can still be identified, making it a valuable screening tool for quality control laboratories. acs.orgstanford.edu

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of unknown compounds and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.

For this compound, which was identified in a dietary supplement named iErect, electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is typically employed. researchgate.netresearchgate.net The protonated molecular ion [M+H]⁺ is observed, and its accurate mass measurement allows for the determination of the molecular formula. The molecular formula for this compound has been reported as C₁₇H₂₀N₄O₄S₂. core.ac.uk

Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a fingerprint of the molecule and allows for the elucidation of its structure by identifying characteristic fragment ions. The fragmentation of this compound would be expected to show losses related to the ethoxyphenyl and pyrazolopyrimidine-thione core, confirming its identity as a hydrolysis product of thiosildenafil.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

|---|

Data derived from reported molecular formula.

Mass Spectrometry (MS) Techniques

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural analysis of compounds like this compound. wikipedia.org In this method, ions of the compound are selected in the first stage of mass spectrometry (MS1), fragmented, and then the resulting fragment ions are analyzed in a second stage (MS2). wikipedia.orgnationalmaglab.org This process of collision-induced dissociation (CID) provides detailed information about the molecule's structure. mdpi.com

The fragmentation pathways of sildenafil analogs are well-documented and provide a basis for identifying related compounds. Common fragmentation patterns involve the cleavage of specific bonds, leading to characteristic product ions. For this compound, the fragmentation would be expected to yield ions corresponding to the core structure and the substituted side chains. The analysis of these fragmentation patterns is crucial for confirming the identity of the compound. mdpi.commdpi.com

Table 1: Common Fragmentation Techniques in Tandem Mass Spectrometry

| Fragmentation Method | Description |

| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with neutral gas molecules, leading to fragmentation. wikipedia.org |

| Electron-Capture Dissociation (ECD) | Involves the capture of a low-energy electron by a multiply charged positive ion, leading to fragmentation. |

| Electron-Transfer Dissociation (ETD) | A radical anion transfers an electron to a multiply charged positive ion, causing fragmentation. |

| Infrared Multiphoton Dissociation (IRMPD) | Ions are irradiated with infrared photons, causing them to heat up and fragment. |

| Surface-Induced Dissociation (SID) | Ions are collided with a solid surface, leading to fragmentation. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of the elemental composition of this compound. measurlabs.com Unlike unit-mass resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision. filab.frlabmanager.com This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas. measurlabs.com For this compound, HRMS would provide a highly accurate mass measurement, which can be used to confirm its molecular formula. This technique is often used in conjunction with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass spectrometry where the mass-to-charge ratio of an ion is determined by measuring the time it takes to travel a known distance. wikipedia.org In a TOF analyzer, ions are accelerated by an electric field, giving them all the same kinetic energy. wikipedia.orgsepsolve.com As a result, ions with a lower mass-to-charge ratio travel faster and reach the detector sooner than heavier ions. wikipedia.orgsepsolve.com

The high acquisition speed and wide mass range of TOF-MS make it suitable for the analysis of a broad range of compounds, including sildenafil analogs. sepsolve.com When coupled with a quadrupole as a mass filter (Q-TOF), it provides both high resolution and the capability for MS/MS experiments, making it a versatile tool for both identification and structural elucidation. wikipedia.orgnih.gov

Quadrupole-Orbitrap Mass Spectrometry

Quadrupole-Orbitrap mass spectrometry combines a quadrupole mass filter with a high-resolution Orbitrap mass analyzer. creative-proteomics.comcreative-proteomics.com This hybrid instrument allows for precursor ion selection in the quadrupole, followed by high-resolution and accurate-mass (HR/AM) analysis in the Orbitrap. creative-proteomics.comnih.gov The Q-Exactive platform is a common example of this technology. nih.gov

This technique is particularly useful for the analysis of complex samples, as it provides excellent selectivity and sensitivity. nih.gov For this compound, a Quadrupole-Orbitrap instrument could be used for targeted screening and quantification, as well as for detailed structural characterization through MS/MS experiments using the Higher-Energy Collisional Dissociation (HCD) cell. creative-proteomics.comcreative-proteomics.com The high resolving power, often exceeding 70,000 FWHM, allows for confident identification of the compound in various matrices. icmm.ac.cn

Table 2: Comparison of High-Resolution Mass Spectrometry Techniques

| Technique | Principle | Key Advantages |

| Time-of-Flight (TOF) | Measures the time it takes for ions to travel a fixed distance. wikipedia.org | High acquisition speed, wide mass range. sepsolve.com |

| Orbitrap | Ions are trapped in an electrostatic field and their oscillation frequencies are measured and converted to m/z values. creative-proteomics.com | High resolution, high mass accuracy. nih.gov |

| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Ions are trapped in a magnetic field and their cyclotron frequency is measured. labmanager.com | Extremely high resolution and mass accuracy. labmanager.com |

Electrospray Ionization (ESI) Polarity Optimization

Electrospray Ionization (ESI) is a soft ionization technique that is commonly used to generate ions for mass spectrometry, particularly for polar molecules like this compound. uni-rostock.de The polarity of the applied voltage (positive or negative) can significantly affect the ionization efficiency and the resulting mass spectrum.

For basic compounds containing nitrogen atoms, such as sildenafil and its analogs, positive ion mode is generally preferred as it leads to the formation of protonated molecules ([M+H]^+). elementlabsolutions.com Optimization of ESI parameters, such as the solvent composition, pH, and capillary voltage, is crucial for maximizing the signal intensity. elementlabsolutions.comchromatographyonline.com For instance, adjusting the pH of the mobile phase to be two units below the pKa of the basic analyte can enhance ionization. elementlabsolutions.com The choice of solvents with low surface tension, like methanol, can also improve the stability of the electrospray and increase sensitivity. chromatographyonline.com

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups and molecular structure of a compound based on how it interacts with infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a sample. wikipedia.orgairproducts.me The resulting spectrum is a plot of infrared intensity versus wavenumber, which provides a fingerprint of the molecule's functional groups. pressbooks.pub

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for its various functional groups. These include vibrations associated with the C=O, C=S, C-N, and aromatic C-H bonds. By comparing the spectrum to that of known sildenafil analogs and reference compounds, the presence of specific structural motifs can be confirmed. Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. wikipedia.org

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of individual components within a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a liquid mixture. shimadzu.comwikipedia.orgresearchgate.net It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.org The separation is based on the differential interactions of the sample components with the stationary phase. wikipedia.org

HPLC is a cornerstone in the analysis of sildenafil and its analogues, including this compound. tandfonline.comresearchgate.net It is frequently used for the screening and quantification of these compounds in various matrices, such as dietary supplements. tandfonline.comnih.gov HPLC methods, often coupled with UV detection, are common for the initial screening of unapproved phosphodiesterase type 5 inhibitors (PDE-5i). tandfonline.com

Table 2: Typical HPLC Parameters for Sildenafil Analogue Analysis

| Parameter | Typical Value/Condition |

| Column | C18 or other reversed-phase columns. hitachi-hightech.com |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol). nih.gov |

| Detector | UV/VIS Detector. infitek.com |

| Wavelength | Typically in the range of 190-700 nm. infitek.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically less than 2 µm). eag.comresearchgate.net This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. eag.comamericanpharmaceuticalreview.com The principles of separation are the same as in HPLC, but the instrumentation is designed to withstand the higher backpressures generated by the smaller particles. eag.com

UHPLC, often coupled with mass spectrometry (MS), is a powerful tool for the detection and characterization of sildenafil analogues. tandfonline.comnih.gov The increased resolving power of UHPLC is particularly beneficial for separating complex mixtures of analogues and their isomers. researchgate.netamericanpharmaceuticalreview.com UHPLC-based methods have been developed for the screening of a large number of PDE-5i, including this compound, in dietary supplements. semanticscholar.orgnih.gov

Table 3: Comparison of HPLC and UHPLC

| Feature | HPLC | UHPLC |

| Particle Size | 3-5 µm | < 2 µm eag.com |

| Analysis Time | Longer | Shorter eag.comresearchgate.net |

| Resolution | Good | Higher eag.comresearchgate.net |

| Backpressure | Lower | Higher eag.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.comwikipedia.orgetamu.edu GC separates volatile and thermally stable compounds in a sample, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio. thermofisher.com

GC-MS has been utilized for the detection of sildenafil and its analogues in various samples. researchgate.netnih.gov While it is a powerful technique, its application to some sildenafil analogues might be limited by their thermal stability, as the high temperatures used in the GC injection port can potentially cause degradation. wikipedia.org Nevertheless, GC-MS remains a valuable tool in forensic and toxicological analysis for identifying these compounds. wikipedia.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture. khanacademy.orgmerckmillipore.comwikipedia.org It involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase that moves up the plate by capillary action. sigmaaldrich.com Separation is based on the differential affinity of the compounds for the stationary and mobile phases. khanacademy.org

TLC is often used as a preliminary screening method for the presence of sildenafil and its analogues in suspect products. researchgate.netresearchgate.net It provides a quick indication of adulteration before more sophisticated and quantitative methods like HPLC or UHPLC are employed. tandfonline.comresearchgate.net The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification. merckmillipore.com

Integrated Analytical Strategies

Integrated analytical strategies that combine the separation power of chromatography with the specificity and sensitivity of mass spectrometry are the cornerstone for analyzing complex samples for the presence of undeclared synthetic compounds.

Liquid chromatography-mass spectrometry (LC-MS) is a primary analytical tool for the detection of phosphodiesterase type 5 inhibitors (PDE-5is) and their analogues. usp.org LC-MS combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity that allows for the direct investigation of trace-level adulterants. usp.orgum.edu.my

In the analysis of PDE-5is, LC-MS/MS methods are frequently employed. nih.gov For mass spectrometric detection, instrument parameters are optimized to achieve the maximum response for the precursor ion in full scan mode. nih.gov While most PDE-5 inhibitors show a better response in the positive electrospray ionization (ESI) mode, this compound has been observed to manifest a superior response in the negative ionization mode. nih.gov Mass spectrometric techniques, especially those with MS/MS capability, provide strong substantiation of analytical findings and are often considered the only suitable option when physiologically relevant amounts of an adulterant are very low. usp.org

An LC-MS analysis of a supplement named iErect® revealed two major peaks, one of which corresponded to this compound. core.ac.uk The analysis, operating in negative ionization mode, detected [M − H]− ions that, along with other data, helped in the characterization of the compound. mdpi.com

Table 1: LC-MS/MS Method Validation Data for this compound

| Matrix | Spiked Level | Accuracy (%) | Precision (RSD, %) |

|---|---|---|---|

| Tablets | Low | 87.90 | 7.91 |

| Medium | 81.04 | 9.21 | |

| High | 88.15 | 6.63 | |

| Wine | Low | 100.47 | 7.91 |

| Medium | 99.67 | 8.34 | |

| High | - | - |

Ultra-high performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) represents a significant advancement in analytical capability. mdpi.com This technique offers superior chromatographic separation and the ability to obtain accurate mass measurements, which are critical for identifying unknown compounds and developing robust screening methods. mdpi.comchrom-china.com

Screening strategies based on UHPLC-HRMS combined with in-house MS/MS databases have gained considerable interest. mdpi.com These databases contain crucial information for each compound, such as retention time, precursor ion mass-to-charge ratio (m/z), and fragmentation patterns (MS/MS spectra). nih.govchrom-china.com For this compound, the protonated molecular ion [M+H]⁺ is a key identifier in positive ionization mode. mdpi.comchrom-china.com The high mass accuracy of HRMS allows for the determination of the elemental composition of the molecule and its fragments, greatly enhancing confidence in its identification. usp.orgchrom-china.com

The development of a spectral library database is a critical component of this strategy. For instance, a library containing data for 61 PDE-5 inhibitors and their analogues was developed using a validated LCMS IT-TOF (Ion Trap-Time of Flight) method to facilitate simultaneous determination. um.edu.my

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Ionization Mode | Source |

|---|---|---|---|

| Chemical Formula | C₁₇H₂₀N₄O₄S₂ | N/A | usp.orgchrom-china.com |

| Exact Mass | 408.0926 | N/A | usp.org |

| Precursor Ion (m/z) | 409.0999 | Positive [M+H]⁺ | chrom-china.com |

| 407.0845 | Negative [M-H]⁻ | usp.org | |

| Key Fragment Ions (m/z) | 381.0706 | Positive [M+H]⁺ | chrom-china.com |

| 381, 351, 327, 299, 285, 272 | Positive [M+H]⁺ | usp.org | |

| Retention Time (min) | 9.69 | N/A | chrom-china.com |

For the unambiguous structural elucidation of a novel or unknown compound, a single analytical technique is often insufficient. A cross-analytical strategy employing several sophisticated methods is required for complete characterization. mdpi.comcolab.ws The identification of this compound was accomplished using such an approach, which combined data from multiple platforms. mdpi.comcolab.ws

This comprehensive strategy included:

Liquid Chromatography-Mass Spectrometry (LC-MS): For initial detection and mass information. mdpi.comcolab.wsresearchgate.net

UHPLC-HRMS/MS: To obtain accurate mass measurements and fragmentation data for structural confirmation. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for elucidating the precise molecular structure and connectivity of atoms. colab.wsresearchgate.net

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule. colab.wsresearchgate.net

X-Ray Powder Diffraction (XRPD): Used to investigate the solid-state properties of the compound, which can be useful for fingerprinting and discriminating between samples. mdpi.comcolab.ws

This multi-faceted approach ensures that the identity of a compound like this compound is confirmed with a high degree of certainty. colab.ws It was through the combination of these techniques that this compound was identified as a new compound resulting from the hydrolytic cleavage of the S-N bond in Thiosildenafil. mdpi.comcolab.ws

UHPLC-HRMS/MS Systems and Database Development

Sample Preparation Techniques for Analytical Studies

Effective sample preparation is a critical step that precedes instrumental analysis, aiming to extract and concentrate the analyte of interest from the sample matrix while removing interfering substances.

Solid Phase Micro-Extraction (SPME) is a solvent-free sample preparation technique used for the extraction and preconcentration of analytes from various matrices. researchgate.net The technique relies on the partitioning of analytes between the sample matrix and a stationary phase coated onto a solid support, typically a fused-silica fiber. While SPME is a significant method for sample pretreatment in analytical chemistry, it can be limited by its extraction efficiency. researchgate.net

To improve upon traditional SPME, a method known as Disperse Magnetic Solid Phase Micro-Extraction (Dis-MSPME) has been developed. researchgate.net This technique combines magnetic nanoparticles with a magnetic SPME device. researchgate.net In Dis-MSPME, the sorbent material (magnetic nanoparticles) is dispersed directly into the sample solution, which significantly increases the surface area for interaction and improves extraction efficiency compared to fiber-based SPME. researchgate.net After a period of extraction, the magnetic sorbent with the adsorbed analytes is easily separated from the sample solution using an external magnet. This approach allows for enrichment, magnetic separation, and subsequent detection in an all-in-one process, making it simpler, more efficient, and more sensitive for identifying illegal additives like PDE-5 inhibitors. researchgate.net

Liquid Phase Extraction Methods

Liquid-liquid extraction (LLE), also known as solvent extraction, is a foundational technique for isolating and concentrating analytes like this compound from complex sample matrices. longdom.orgveeprho.com The method operates on the principle of differential solubility, partitioning compounds between two immiscible liquid phases—typically an aqueous phase and an organic solvent. longdom.orgcelignis.com

The primary goal of LLE is to transfer the target analyte from its initial sample matrix into a clean solvent phase, thereby removing interfering substances and preparing the analyte for instrumental analysis. longdom.org The choice of solvent is critical and is dictated by the analyte's physicochemical properties, particularly its polarity and partition coefficient (LogP). chromatographyonline.com For sildenafil and its analogues, which are moderately lipophilic, various organic solvents can be employed.

The process generally involves:

Introduction of the sample into an aqueous layer. veeprho.com

Addition of a suitable, immiscible organic solvent. Common choices include ethyl acetate, hexane, or chloroform. longdom.org

Vigorous mixing to facilitate the migration of the analyte from the aqueous phase to the organic phase. veeprho.com

Separation of the two layers, with the analyte now concentrated in the organic solvent. veeprho.com

To enhance the purity of the extract, a technique known as back-extraction may be employed. This involves re-extracting the analyte from the organic phase into a fresh aqueous phase where the pH has been adjusted to ionize the target compound, thereby increasing its hydrophilicity and separating it from non-ionizable impurities. chromatographyonline.com While effective, LLE can be labor-intensive and may generate significant solvent waste. arcjournals.org An alternative, supported liquid extraction (SLE), uses a porous material like diatomaceous earth to immobilize the aqueous phase, allowing for a more streamlined extraction with the organic solvent. veeprho.com

Table 1: Typical Parameters for Liquid Phase Extraction of Sildenafil Analogues

| Parameter | Description | Example |

| Sample Matrix | The initial medium containing the analyte. | Herbal supplement powder, honey-based products. mdpi.commdpi.com |

| Aqueous Phase | Typically the sample dissolved in a buffered solution. | Sample dissolved in pH-adjusted water or buffer. veeprho.com |

| Organic Solvent | Immiscible solvent chosen to have a high affinity for the analyte. | Ethyl acetate, Dichloromethane, Hexane. longdom.orgchromatographyonline.com |

| Phase Ratio | The volume ratio of organic solvent to aqueous sample. | Optimized ratios, such as 7:1, are used to maximize recovery. chromatographyonline.com |

| Extraction Mode | The physical method of extraction. | Batch extraction (single), multi-stage extraction, or continuous extraction. longdom.orgcelignis.com |

Method Validation and Performance Requirements

For an analytical method to be considered reliable and fit for purpose, it must undergo rigorous validation. This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. nih.govich.org

Probability of Detection (POD) Models for Qualitative Assays

When the goal is simply to determine the presence or absence of a substance like this compound, a qualitative assay is used. The Probability of Detection (POD) model is a statistical tool used to validate these methods. researchgate.netnih.gov The POD model characterizes the reliability of a qualitative method by defining the probability of a positive result as a function of the analyte concentration. researchgate.net

This model is crucial for establishing the method's limit of detection (LOD), often defined as the concentration at which there is a 95% probability of detection (LOD95%). nih.gov The POD approach harmonizes the statistical concepts between qualitative and quantitative methods, allowing for a standardized assessment of performance, including repeatability and reproducibility. researchgate.netnih.gov It provides a graphical representation of the method's response curve, making it possible to compare the performance of a new method against a reference standard. researchgate.netscispace.com

Table 2: Conceptual POD Model Parameters

| Parameter | Definition | Significance |

| Analyte Concentration | The amount of this compound in the sample. | The independent variable against which detection is measured. researchgate.net |

| Probability of Detection (POD) | The likelihood of obtaining a positive result at a given concentration. | Characterizes the method's detection capability. researchgate.net |

| LOD95% | The concentration at which the analyte is detected with 95% probability. | Defines the sensitivity and reliability of the qualitative assay. nih.gov |

| Repeatability/Reproducibility | The variation in results within and between laboratories. | Assesses the method's precision and ruggedness. researchgate.net |

Mitigation of Matrix Effects in Complex Samples

Complex samples, such as herbal products or biological fluids, contain numerous components other than the target analyte. nih.gov These components, collectively known as the matrix, can significantly interfere with the analytical measurement, a phenomenon called the matrix effect. nih.gov This effect can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.govroyalsocietypublishing.org

Several strategies are employed to mitigate matrix effects:

Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are used to clean up the sample by removing a significant portion of interfering matrix components before analysis. nih.govnumberanalytics.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) separate the analyte from co-eluting matrix components before they enter the detector, thereby reducing interference. royalsocietypublishing.org

Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where their effect on the analyte signal is negligible. drawellanalytical.com

Use of Internal Standards: An internal standard, a compound with similar chemical properties to the analyte (ideally a stable isotope-labeled version), is added to both the sample and calibration standards. numberanalytics.comchromatographyonline.com Since the matrix affects the analyte and the internal standard similarly, calculating the ratio of their signals corrects for signal suppression or enhancement. chromatographyonline.com

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte but representative of the sample. This ensures that the standards and the samples experience the same matrix effects. drawellanalytical.com

An integrated approach combining optimized sample preparation, high-efficiency chromatography, and appropriate calibration strategies is the most effective way to overcome challenges posed by matrix effects. nih.gov

Quantitative Analysis Method Development

Developing a method for the quantitative analysis of this compound involves establishing and validating a procedure that is accurate, precise, and specific for measuring the exact amount of the compound in a sample. nih.govufag-laboratorien.ch Such methods are typically based on HPLC or UHPLC coupled with a detector, most commonly a UV or mass spectrometry detector. researchgate.netuliege.be

The validation of a quantitative method, as per International Council for Harmonisation (ICH) guidelines, involves assessing several key performance characteristics: ich.orgasiapharmaceutics.info

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. rjptonline.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.999 is often required. nih.govasiapharmaceutics.info

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies in spiked samples. asiapharmaceutics.info

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). asiapharmaceutics.info

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 3: Example Validation Parameters for a Quantitative HPLC Method for Sildenafil Analogues

| Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (r²) | > 0.998 | > 0.999 asiapharmaceutics.info |

| Accuracy (% Recovery) | 80-120% | 82.5–103.6% researchgate.net |

| Precision (% RSD) | ≤ 2% | Interday RSD: 0.36%, Intraday RSD: 0.17% asiapharmaceutics.info |

| LOD | Signal-to-Noise ≥ 3 | 0.002–0.1 µg/g researchgate.net |

| LOQ | Signal-to-Noise ≥ 10 | 0.08–1.6 µg/mL researchgate.net |

The successful development and validation of such methods are essential for the routine quality control of supplements and for regulatory enforcement actions against adulterated products. uliege.beufag-laboratorien.ch

Elucidation of this compound's Chemical Structure

The chemical architecture of this compound has been determined through a combination of powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.netcolab.ws These methods are standard for the structural elucidation of novel organic molecules. colab.wsjst.go.jpresearchgate.netusp.org

This compound, with the molecular formula C₁₇H₂₀N₄O₄S₂ and a molecular weight of 408.50, is understood to be a derivative of thiosildenafil. aoac.org Its formation is the result of the hydrolytic cleavage of the sulfur-nitrogen (S-N) bond within the sulfonamide group of thiosildenafil. researchgate.netcolab.wsmdpi.comresearchgate.net This hydrolysis effectively removes the piperazine (B1678402) ring, a key structural feature of sildenafil and many of its analogues.

The elucidation process for such compounds typically involves isolating the pure substance, often from a complex mixture, and then subjecting it to various spectroscopic analyses. researchgate.nettandfonline.com Mass spectrometry provides the precise molecular weight and fragmentation patterns, offering initial clues to the compound's composition. researchgate.netnih.govfrontiersin.orguba.ar NMR spectroscopy (both ¹H and ¹³C) then reveals the connectivity of the atoms within the molecule, allowing for a detailed map of the structure to be assembled. researchgate.netresearchgate.netfrontiersin.orguba.ar Infrared spectroscopy helps to identify the functional groups present in the molecule. researchgate.netcolab.wsresearchgate.net

Comparative Structural Analysis with Sildenafil Analogues

This compound's structure is best understood when compared to its parent compound, thiosildenafil, and the archetypal PDE5 inhibitor, sildenafil. The primary difference lies in the modification of the sulfonamide group.

| Feature | Sildenafil | Thiosildenafil | This compound |

| Core Structure | Pyrazolopyrimidinone (B8486647) | Pyrazolopyrimidinone | Pyrazolopyrimidinone |

| Sulfonamide Moiety | Intact, with piperazine ring | Intact, with piperazine ring | Hydrolyzed, piperazine ring absent |

| Thionation | Carbonyl group at C7 | Thiocarbonyl group at C7 | Thiocarbonyl group at C7 |

Other sildenafil analogues, such as thiohomosildenafil (B29216) and hydroxythiohomosildenafil, also feature the characteristic thionation of the pyrazolopyrimidinone ring but retain the piperazine moiety, albeit with different substituents. researchgate.net For instance, thiohomosildenafil has an N-ethylpiperazine group instead of the N-methylpiperazine group found in thiosildenafil. researchgate.net Propoxyphenyl-linked analogues introduce a propoxy group on the phenyl ring, further modifying the structure. ontosight.ai

Isomeric and Related Derivative Identification

The synthesis and degradation of sildenafil analogues can lead to the formation of various isomers and related derivatives. researchgate.net For this compound, isomers could theoretically arise from different substitution patterns on the aromatic ring or tautomeric forms of the heterocyclic system. However, specific isomers of this compound have not been extensively documented in the reviewed literature.

The broader class of sildenafil analogues exhibits various forms of isomerism. For example, dimethylsildenafil (B1532141) and homosildenafil are isomeric compounds that can be distinguished by their unique fragmentation patterns in mass spectrometry. researchgate.net The synthesis of these analogues is often not stereospecific, leading to the potential for enantiomers and diastereomers, particularly when chiral centers are present, as can be the case with substituted piperazine rings.

The identification of such closely related compounds relies on high-resolution analytical techniques capable of differentiating subtle structural differences. researchgate.net

Structural Similarities and Differences within PDE5 Inhibitor Analogues

Phosphodiesterase type 5 inhibitors are a class of drugs that share a common mechanism of action but can have varied chemical structures. mdpi.com They are structurally similar to cyclic guanosine (B1672433) monophosphate (cGMP), the molecule they protect from degradation by the PDE5 enzyme. researchgate.net

The core of many sildenafil and vardenafil (B611638) analogues is a heterocyclic ring system that mimics the purine (B94841) ring of cGMP. researchgate.netchrom-china.com In contrast, tadalafil (B1681874) possesses a distinct carboline-based structure, setting it apart from the sildenafil and vardenafil families. researchgate.net

Despite these differences, a common feature of many PDE5 inhibitors is the presence of a sulfonamide or a related functional group, which is crucial for binding to the active site of the enzyme. The modification of this group, as seen in this compound, represents a significant structural deviation that can impact the compound's interaction with the PDE5 enzyme.

The following table summarizes the structural characteristics of several key PDE5 inhibitors and analogues:

| Compound | Core Heterocycle | Key Functional Groups |

| Sildenafil | Pyrazolopyrimidinone | Sulfonamide with N-methylpiperazine |

| Vardenafil | Imidazotriazinone | Sulfonamide with N-ethylpiperazine |

| Tadalafil | Carboline | Methylenedioxy, piperazinedione |

| This compound | Pyrazolopyrimidinone | Sulfonic acid (from hydrolyzed sulfonamide), Thiocarbonyl |

| Thiosildenafil | Pyrazolopyrimidinone | Sulfonamide with N-methylpiperazine, Thiocarbonyl |

| Avanafil | Pyrimidinamine | Carboxamide |

This table provides a simplified overview of the structural diversity within the PDE5 inhibitor class.

The continuous emergence of new analogues like this compound underscores the relative ease with which the basic sildenafil scaffold can be chemically modified. medsafe.govt.nz These modifications, while sometimes appearing minor, can lead to compounds with distinct chemical and pharmacological profiles.

Table of Compounds

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| Depiperazinothiosildenafil |

| Sildenafil (B151) |

| Thiosildenafil (B29118) |

Research Applications in Pharmaceutical Adulteration Analysis

Detection in Unapproved Products and Dietary Supplements

Depiperazinothiosildenafil has been identified as an undeclared ingredient in dietary supplements sold online for sexual enhancement. A notable example is its detection in a product named "iErect®," which was marketed as "100% natural". colab.wsnih.govmdpi.comresearchgate.net Analytical investigations revealed that this supplement contained not only thiosildenafil (B29118), another sildenafil (B151) analogue, but also this compound. colab.wsnih.govmdpi.com

The latter was determined to be a result of the hydrolytic cleavage of the S–N bond of the sulfonamide group present in thiosildenafil. colab.wsmdpi.com The quantification of these adulterants in one instance demonstrated the high concentrations consumers could be exposed to, further highlighting the importance of its detection for public safety. nih.govmdpi.com The United States Pharmacopeia (USP) has listed this compound as a potential adulterant in dietary supplements, underscoring the need for vigilance. usp.org The detection of such compounds is often accomplished through advanced analytical techniques, including 1H NMR spectroscopy, which can identify and quantify adulterants in complex herbal matrices. researchgate.net

Table 1: Adulterants Detected in "iErect®" Dietary Supplement An interactive table detailing the compounds found in the unapproved product.

| Compound | Amount per Capsule | Reference |

|---|---|---|

| Thiosildenafil | ≈220 mg | nih.gov, mdpi.com |

Role in Forensic Drug Testing Laboratories

Forensic drug testing laboratories play a crucial role in the identification of novel, unapproved substances like this compound. oup.comhkmj.org These laboratories are tasked with analyzing products seized by regulatory agencies that are often marketed as herbal supplements but are suspected of containing synthetic pharmaceutical ingredients. hkmj.org The standard forensic process involves two main stages: a preliminary screening test followed by a more specific and sensitive confirmation test. buffalostate.edu

The identification of this compound is a testament to the advanced capabilities of these labs, as such analogues are specifically designed to evade routine screening protocols. hkmj.orgnih.gov The structural elucidation of this compound required a combination of sophisticated analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. colab.ws Its discovery and characterization serve as a crucial reference for future forensic cases, allowing for its inclusion in the inspection lists of illegal health-related substances. researchgate.net The work of these laboratories is essential for law enforcement and public health agencies to understand the scope of the illicit drug market and the specific compounds being circulated. hkmj.org

Development of Screening Strategies for Illicit Compounds

The discovery of this compound and other novel analogues has spurred the development of more robust and comprehensive screening strategies. mdpi.comoup.comhkmj.orgmdpi.com Laboratories now often employ cross-analytical methods to ensure that new or unexpected adulterants are not missed. colab.wsnih.govmdpi.com These strategies combine the strengths of various technologies to detect and characterize a wide range of compounds. nih.gov

Screening methods can be broadly categorized as targeted or non-targeted. usp.org Targeted analysis looks for known compounds, but can miss novel analogues like this compound. usp.orgresearchgate.net Non-targeted screening, which uses techniques like full mass-spectral scanning, is more effective for discovering previously unknown substances. usp.org The structural elucidation of this compound was achieved using a suite of powerful analytical techniques, demonstrating a comprehensive approach to identifying unknown adulterants. colab.ws

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting Depiperazinothiosildenafil in multi-component matrices, such as herbal supplements?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its specificity in distinguishing this compound from structurally similar phosphodiesterase-5 (PDE-5) inhibitors. For instance, chromatographic separation using a C18 column with a gradient elution of acetonitrile and ammonium formate buffer can resolve overlapping peaks in complex mixtures . Validation parameters (e.g., limit of detection, recovery rates) should adhere to AOAC SMPR guidelines for PDE-5 analogs .

Q. How can researchers synthesize this compound with high purity for pharmacological studies?

- Methodological Answer : Synthesis typically involves piperazine ring modification of sildenafil analogs. A validated protocol includes coupling thioether intermediates with dealkylated precursors under nitrogen atmosphere to prevent oxidation. Purity (>98%) can be confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Crystallographic data (e.g., CCDC deposition) should be included to verify structural integrity .

Q. What are the critical parameters for quantifying this compound in pharmacokinetic studies?

- Methodological Answer : Key parameters include plasma protein binding affinity, metabolic stability (e.g., cytochrome P450 enzyme interactions), and bioavailability. In vitro assays using human liver microsomes and LC-MS-based quantification are recommended. Cross-validate results with in vivo models (e.g., rodent pharmacokinetics) to account for species-specific metabolic differences .

Advanced Research Questions

Q. How do structural modifications in this compound influence its PDE-5 inhibition selectivity compared to sildenafil?

- Methodological Answer : Computational docking studies (e.g., using AutoDock Vina) can map the compound’s interaction with PDE-5 active sites. The thioether substitution and depiperazination reduce hydrogen bonding with Gln817 and increase hydrophobic interactions, altering selectivity. Validate predictions with in vitro PDE-5 inhibition assays using fluorescent cyclic GMP analogs .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies may arise from off-target effects or metabolite interference. Employ phosphoproteomics to identify non-PDE-5 targets and quantify active metabolites via stable isotope labeling. Redesign animal studies using knockout models (e.g., PDE-5-deficient mice) to isolate mechanism-specific effects .

Q. How can researchers ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Standardize reaction conditions (e.g., temperature, solvent purity) and characterize intermediates via infrared (IR) spectroscopy and X-ray crystallography. Use combinatorial chemistry libraries to systematically vary substituents, and apply multivariate statistical analysis (e.g., PCA) to correlate structural features with bioactivity .

Q. What are the best practices for validating this compound-specific assays in regulatory contexts?

- Methodological Answer : Follow ICH Q2(R1) guidelines for analytical method validation. Include specificity testing against 20+ PDE-5 analogs, robustness checks under varying pH/temperature conditions, and inter-laboratory reproducibility studies. Document all data in tabular format with footnotes defining abbreviations (e.g., LOD, LOQ) .

Data Presentation and Reporting

- Tables : Include comparative tables for physicochemical properties (e.g., molecular weight: 408.50 g/mol , solubility in DMSO) and assay validation parameters. Format tables using Microsoft Word’s table tool, with Roman numeral numbering and footnotes for abbreviations .

- Figures : Chromatograms from LC-MS/MS analyses should highlight this compound peaks with baseline separation from adulterants. Use color-coding for clarity in digital publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.